Direct Target Engagement: Nucleolin Displacement from rDNA G-Quadruplexes
Quarfloxin directly disrupts the interaction between nucleolin and rDNA G-quadruplexes with a Ki in the sub-micromolar range. In a biochemical assay, it demonstrated a Ki of 0.15 to 1.0 µM for this specific disruption [1]. In contrast, the closely related compound CX-5461 (Pidnarulex) has been reported to primarily act as a Topoisomerase II poison at transcribed regions containing G4s, rather than directly displacing nucleolin [2].
| Evidence Dimension | Inhibition constant (Ki) for nucleolin displacement from rDNA G4 complexes |
|---|---|
| Target Compound Data | Ki = 0.15 - 1.0 µM |
| Comparator Or Baseline | CX-5461 (Pidnarulex): Primary mechanism is Topoisomerase II poisoning, not direct nucleolin displacement. |
| Quantified Difference | Quarfloxin shows direct, quantifiable disruption; CX-5461's primary mechanism is indirect. |
| Conditions | Electrophoretic mobility shift assay (EMSA) using purified nucleolin and rDNA quadruplex oligonucleotides. |
Why This Matters
This direct target engagement data provides a clear, quantifiable basis for selecting Quarfloxin when the research goal is to specifically inhibit rRNA biogenesis by disrupting the nucleolin-rDNA G4 complex.
- [1] Drygin D, et al. Quarfloxin (CX-3543) disrupts the Nucleolin/ rDNA quadruplex complexes, inhibits the elongation by RNA Polymerase I and exhibits potent antitumor activity in models of cancer. Cancer Res. 2008;68(9_Supplement):3301. View Source
- [2] Xu H, et al. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex). Bioorg Med Chem Lett. 2022;77:129016. View Source
